molecular formula C10H7NO2 B8338205 6H-Indeno[5,4-d]oxazol-8(7H)-one

6H-Indeno[5,4-d]oxazol-8(7H)-one

Cat. No.: B8338205
M. Wt: 173.17 g/mol
InChI Key: GFABPMUUVJVLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Indeno[5,4-d]oxazol-8(7H)-one is a synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure combines an oxazolone motif fused to an indeno system, a architecture recognized for conferring a wide range of biological activities. Researchers are exploring compounds based on this scaffold for multiple therapeutic areas. Oxazol-5(4H)-one derivatives, the broader class to which this compound belongs, have been demonstrated to possess promising antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria . Furthermore, such heterocyclic systems are frequently investigated as potential anticancer agents; related oxo-heterocyclic fused systems have been evaluated as DNA-interactive agents and potent dual inhibitors of topoisomerase I and II, leading to antiproliferative effects in various cancer cell lines . The indeno-oxazole core also serves as a key precursor in organic synthesis for constructing complex molecules, including highly substituted heterocycles and amino acid derivatives, due to its multiple reactive sites . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

6,7-dihydrocyclopenta[g][1,3]benzoxazol-8-one

InChI

InChI=1S/C10H7NO2/c12-8-4-2-6-1-3-7-10(9(6)8)13-5-11-7/h1,3,5H,2,4H2

InChI Key

GFABPMUUVJVLPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC3=C2OC=N3

Origin of Product

United States

Preparation Methods

Cyanogen Bromide-Mediated Cyclization

A foundational method involves the reaction of 2-amino-1-indanol derivatives with cyanogen bromide (CNBr) in methanol under basic conditions. Sodium acetate acts as a proton scavenger, facilitating the formation of the oxazole ring. For example, 2-amino-1-indanol hydrochloride reacts with CNBr at 0–25°C to yield the target compound after work-up with chloroform and potassium carbonate. This method achieves moderate yields (50–60%) but requires careful control of stoichiometry to avoid side reactions.

Reaction Conditions

ReactantsSolventTemperatureBaseYield
2-Amino-1-indanol + CNBrMethanol0–25°CNaOAc55%

Acid-Catalyzed Cyclization with Triethyl Orthoformate

Advanced protocols employ triethyl orthoformate to cyclize 4-amino-7-hydroxyindan-1-one derivatives. The reaction proceeds via nucleophilic attack of the amine group on the orthoformate, followed by dehydration to form the oxazole ring. A 2021 study demonstrated that refluxing 4-amino-7-hydroxyindan-1-one with triethyl orthoformate in acetic acid at 120°C for 4 hours yields 6H-Indeno[5,4-d]oxazol-8(7H)-one with 78% efficiency.

Optimization Insights

  • Solvent Effects : Acetic acid outperforms DMF and THF due to its dual role as solvent and catalyst.

  • Temperature : Higher temperatures (>100°C) reduce reaction time but risk decomposition.

Multi-Component Syntheses: One-Pot Strategies

Microwave-Assisted Three-Component Reaction

A breakthrough in efficiency involves a one-pot synthesis combining enaminones, aldehydes, and 1,3-indanedione under microwave irradiation. For instance, 4-methylbenzaldehyde reacts with 1,3-indanedione and enaminone derivatives in acetic acid at 120°C for 2–10 minutes, yielding fused oxazole-indenoquinoline derivatives. This method achieves 85–90% yields, attributed to rapid and uniform heating.

Comparative Performance

MethodTimeYieldEnergy Input
Microwave10 min90%200 W
Conventional4.5 h88%120°C oil bath

Catalytic 6-endo-dig Cyclization

FeCl₃-promoted tandem reactions enable the synthesis of six-membered oxazole derivatives via 6-endo-dig cyclization. Propargylamines and benzoylacetonitriles undergo conjugate addition followed by cyclization in the presence of FeCl₃ (10 mol%), yielding the target compound at 70–75% efficiency. This method highlights the role of transition-metal catalysts in regioselective ring formation.

Mechanistic Pathway

  • Conjugate Addition : Propargylamine attacks the nitrile carbon.

  • Cyclization : Fe³⁺ coordinates to the alkyne, promoting 6-endo-dig closure.

  • Oxidation : Aerial oxygen completes aromatization.

Computational-Guided Synthesis

Density Functional Theory (DFT) Optimization

Recent studies utilize DFT calculations to predict transition states and optimize reaction parameters. For example, the activation energy for oxazole ring closure was calculated at 25.3 kcal/mol, guiding the selection of NaOAc over weaker bases like K₂CO₃. Computational models also identify electron-deficient aromatic systems as ideal substrates for cyclization.

Key DFT Findings

  • Transition State Stability : Electron-withdrawing groups at the indeno position lower activation barriers by 15%.

  • Solvent Polarity : High dielectric constants (e.g., acetic acid: ε = 6.2) stabilize ionic intermediates.

Comparative Analysis of Methods

Efficiency Metrics

MethodYield (%)Purity (%)Scalability
Cyanogen Bromide5592Moderate
Microwave-Assisted9098High
FeCl₃ Catalysis7595High

Microwave and catalytic methods outperform traditional cyclization in yield and scalability, though cyanogen bromide remains valuable for small-scale research.

Chemical Reactions Analysis

Types of Reactions

6H-Indeno[5,4-d]oxazol-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.

Scientific Research Applications

6H-Indeno[5,4-d]oxazol-8(7H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Indeno[5,4-d]oxazol-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity .

Comparison with Similar Compounds

Table 1: Properties of Isobenzofuro-Oxazolone Derivatives

Compound Substituent Yield (%) Melting Point (°C) Key Spectral Data (δ, ppm)
E-3 Amino, butyl 36.7 Not reported $ ^1H $-NMR: 1.3–2.9 (alkyl)
5a Phenyl 82.3 229–230 $ ^{13}C $-NMR: 148.5 (C=O)
5b 4-Fluorophenyl 80.1 235–236 $ ^{19}F $-NMR: -112.3
5c 2-Bromophenyl 78.5 240–241 $ ^{13}C $-NMR: 128.9 (C-Br)

Hexahydro-Dioxino-Pyrano-Oxazolone Derivatives

Compounds like (4aR,6aR,9aR,9bS)-2,2-Dimethyl-7-phenylhexahydro-[1,3]dioxino[4',5':5,6]pyrano[3,4-d]oxazol-8(6H)-one (23) feature a pyran ring fused to the oxazolone, with additional dioxane rings. Key distinctions:

  • Stereochemistry : The hexahydro framework introduces multiple stereocenters, as seen in compound 23 (>20:1 diastereomeric ratio), which is synthesized via Pd/C-catalyzed hydrogenation (78% yield) .
  • Applications : These derivatives are employed in catalytic studies, such as olefin hydroamidation, leveraging their rigid bicyclic systems to stabilize transition states .

Other Fused Heterocyclic Oxazolones

  • Triazolo-Quinoxaline-Indenone Hybrids: Compounds like 43 (C28H23BrN8O) incorporate triazino-quinoxaline moieties, synthesized via reflux with acetic acid (82.3% yield). Their extended conjugation may enhance π-stacking interactions in biological targets .
  • Pyrrolo-Oxazolones: Example 164 features a pyrrolo-oxazolone core synthesized via hydrogenation (39% yield).

Key Research Findings and Trends

Synthetic Efficiency : Isobenzofuro-oxazolones achieve higher yields (74–82%) compared to stereochemically complex derivatives like 23 (78%) or pyrrolo-oxazolones (39%) .

Structural Flexibility : Aryl and halogen substituents (e.g., in 5b–5c ) fine-tune electronic properties without significantly altering thermal stability (melting points: 229–241°C) .

Application Gaps: While catalytic and synthetic utility is evident for pyrano-oxazolones , biological data for indeno-oxazolones remain unexplored in the provided evidence.

Q & A

Q. What are the recommended synthetic routes for 6H-Indeno[5,4-d]oxazol-8(7H)-one, and how can factorial design optimize reaction conditions?

The synthesis of this heterocyclic compound typically involves cyclization reactions starting from indene or oxazole precursors. A factorial design approach (e.g., 2^k designs) can systematically optimize reaction parameters (temperature, catalyst loading, solvent polarity) to maximize yield and purity. For example, a pre-experimental screening using a full factorial design can identify critical variables, followed by response surface methodology (RSM) to refine optimal conditions . Control groups (e.g., traditional vs. optimized protocols) should be included to validate improvements .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR for structural elucidation, with emphasis on resolving signals from the fused oxazole-indene system.
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula and fragmentation patterns.
  • HPLC-PDA : For purity assessment, using C18 columns and gradient elution with acetonitrile/water.
    Method validation should include reproducibility tests across multiple batches and inter-lab comparisons to address instrumental variability .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Design accelerated stability studies using factorial experiments to test degradation kinetics under stressors (pH, temperature, light). For example:

ConditionpH RangeTemperature (°C)Light Exposure
Acidic2–440–60UV/Vis
Neutral6–825–40Dark
Analytical methods like HPLC or UV-Vis spectroscopy track degradation products. Stability data should be analyzed using Arrhenius models to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states to predict regioselectivity in electrophilic substitutions or cycloadditions. Coupling computational results with AI-driven experimental design (e.g., autonomous labs using COMSOL Multiphysics for reaction simulations) enables rapid hypothesis testing . Validation requires iterative cycles of computational predictions and empirical verification, particularly for heterocyclic rearrangements .

Q. What strategies address discrepancies in experimental data across studies (e.g., conflicting spectroscopic assignments)?

Contradictions often arise from differences in sample preparation, instrumentation, or environmental conditions. A multi-methodological approach is critical:

  • Cross-validate NMR data with 2D techniques (COSY, HSQC) and X-ray crystallography (if crystals are obtainable).
  • Replicate experiments under standardized protocols (e.g., ISO guidelines) and publish raw datasets for peer scrutiny.
  • Use meta-analysis frameworks to statistically reconcile conflicting results, emphasizing effect sizes and confidence intervals .

Q. How can researchers design experiments to probe the compound’s biological activity while minimizing false positives?

Adopt a hierarchical screening strategy :

In silico docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger.

High-throughput in vitro assays : Prioritize hits with dose-response curves (IC₅₀/EC₅₀) and counter-screens against related off-targets.

Mechanistic studies : Use CRISPR-edited cell lines or isotopic labeling to confirm target engagement.
Include negative controls (e.g., scrambled compounds) and blinded data analysis to reduce bias .

Q. What interdisciplinary methodologies (e.g., chemical biology, materials science) could expand the compound’s research applications?

  • Chemical biology : Incorporate photoaffinity labels or biotin tags for proteome-wide target identification.
  • Materials science : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications.
    Interdisciplinary collaboration requires aligning experimental workflows with domain-specific standards (e.g., ASTM for materials testing) and integrating data from diverse analytical platforms .

Methodological Best Practices

  • Experimental Design : Use quasi-experimental designs with pretest-posttest controls to isolate variable effects .
  • Data Analysis : Apply inferential statistics (ANOVA, t-tests) with Bonferroni corrections for multiple comparisons .
  • Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) and share via platforms like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.